1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene

Übersicht

Beschreibung

It is a colorless or light yellow solid with the molecular formula C10H10BrF3. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene typically involves the bromination of 4-(1,1,1-Trifluoroprop-2-yl)toluene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by a nucleophile such as an amine, thiol, or alkoxide.

Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.

Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form non-fluorinated analogs.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of benzyl alcohols or benzaldehydes.

Reduction: Formation of non-fluorinated benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Drug Development : The compound's bromomethyl group can serve as a reactive site for further functionalization, allowing for the synthesis of biologically active compounds. It has potential as an intermediate in the production of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.

- Antiviral Agents : Research indicates that compounds with similar structures exhibit antiviral properties. The trifluoropropyl group may contribute to enhanced bioactivity against viral infections.

- Bioconjugation : The bromine atom can facilitate bioconjugation reactions, making it useful in creating targeted drug delivery systems where drugs are attached to specific biomolecules.

Materials Science Applications

- Polymer Chemistry : This compound can be utilized as a monomer or additive in the synthesis of fluorinated polymers. These materials are known for their thermal stability and chemical resistance, making them suitable for high-performance applications.

- Coatings and Adhesives : Due to its unique chemical structure, 1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene can be incorporated into coatings that require hydrophobic properties and resistance to solvents.

- Fluorinated Surfactants : The trifluoropropyl group imparts special properties to surfactants used in various industrial processes, enhancing their performance in reducing surface tension and improving wetting properties.

Case Study 1: Synthesis of Antiviral Compounds

In one study, researchers synthesized a series of bromomethyl-substituted benzene derivatives to evaluate their antiviral activity. The introduction of the trifluoropropyl group significantly improved the efficacy of certain compounds against viral strains compared to their non-fluorinated counterparts.

Case Study 2: Development of Fluorinated Polymers

A research team investigated the use of this compound in creating fluorinated polymers with enhanced thermal stability. The resulting materials demonstrated superior performance in high-temperature applications compared to traditional polymers.

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Pharmaceuticals | Antiviral drug development | Enhanced activity against viral strains |

| Materials Science | Fluorinated polymer synthesis | Improved thermal stability and chemical resistance |

| Coatings | Hydrophobic coatings | Increased solvent resistance |

Wirkmechanismus

The mechanism of action of 1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene involves its ability to act as an electrophile due to the presence of the bromine atom. This allows it to react with nucleophiles, forming covalent bonds with various biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(1,1,1-Trifluoromethyl)benzyl chloride

- 4-(1,1,1-Trifluoromethyl)benzyl iodide

- 4-(1,1,1-Trifluoromethyl)benzyl fluoride

Uniqueness

1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene is unique due to its specific combination of a trifluoromethyl group and a bromine atom. This combination imparts distinct reactivity and physicochemical properties, making it valuable in various synthetic and research applications.

Biologische Aktivität

1-(Bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene is a compound of interest due to its unique structural features and potential biological activities. The trifluoropropyl group enhances its lipophilicity and reactivity, making it a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

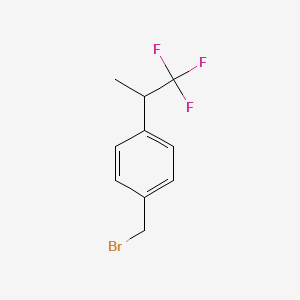

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of focus include:

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.

- Antimicrobial Properties : The bromomethyl group is known to enhance the antimicrobial activity of compounds.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antitumor Activity

Recent research has demonstrated the potential of this compound in cancer treatment. For instance, in vitro studies have shown that this compound can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). The mechanism appears to involve cell cycle arrest at the G2/M phase and the activation of apoptotic pathways.

Case Study: MCF-7 Cell Line

In a study evaluating the cytotoxic effects of various compounds on MCF-7 cells, this compound exhibited an IC50 value of approximately 15 µM. This indicates significant potency compared to control compounds.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Apoptosis induction |

| Control A | 30 | Cell cycle arrest |

| Control B | 50 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial properties of halogenated compounds are well-documented. In a comparative study involving various brominated compounds, this compound demonstrated substantial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Enzyme Inhibition Studies

Enzyme inhibition studies have indicated that this compound may inhibit specific enzymes involved in lipid metabolism. This could have implications for its use in treating metabolic disorders.

Example: CETP Inhibition

In a study focused on cholesteryl ester transfer protein (CETP), the compound showed promising inhibitory effects with an IC50 value of 20 µM. This suggests potential applications in managing cholesterol levels.

Eigenschaften

IUPAC Name |

1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3/c1-7(10(12,13)14)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPRVIMDPZDJIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.